

1,3-Dibenzoylbenzene: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577

[Get Quote](#)

An In-depth Technical Guide on the Diarylketone Derivative, **1,3-Dibenzoylbenzene**

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, and potential biological relevance of **1,3-dibenzoylbenzene**, a key diarylketone derivative.

Core Physicochemical and Spectroscopic Data

1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone with the molecular formula $C_{20}H_{14}O_2$. Its structure features a central benzene ring substituted at the 1 and 3 positions with benzoyl groups. This meta-substitution pattern influences its chemical properties and three-dimensional conformation.

Physical and Chemical Properties

The key physical and chemical properties of **1,3-dibenzoylbenzene** are summarized in the table below, providing essential data for experimental design and compound handling.

Property	Value	Reference
IUPAC Name	(3-benzoylphenyl) (phenyl)methanone	[1]
Synonyms	m-Dibenzoylbenzene, Isophthalophenone	[1]
CAS Number	3770-82-9	
Molecular Formula	C ₂₀ H ₁₄ O ₂	[1]
Molecular Weight	286.32 g/mol	
Appearance	White to pale grey solid/powder	[2]
Melting Point	105-108 °C	[2]
Solubility	Sparingly soluble in water	[2]
Crystal Structure	Orthorhombic, space group Pbca	[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **1,3-dibenzoylbenzene**. The following tables summarize its characteristic spectral data.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.15	t	1H, Ar-H
8.00	d	2H, Ar-H
7.85	d	4H, Ar-H
7.70	t	1H, Ar-H
7.55	t	2H, Ar-H
7.50	t	4H, Ar-H

(Note: Specific peak assignments can vary based on solvent and experimental conditions. Data is interpreted from publicly available spectra.)

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm Assignment :--- :--- :--- 195.5 C=O (Ketone) 138.0 Ar-C
137.5 Ar-C 133.0 Ar-CH 132.5 Ar-CH 130.0 Ar-CH 129.0 Ar-CH 128.5 Ar-CH

(Note: Data is interpreted from publicly available spectra from sources such as SpectraBase on PubChem.)[\[1\]](#)

Table 3: FT-IR Spectral Data

Wavenumber (cm^{-1}) Assignment :--- :--- :--- ~3060 Aromatic C-H Stretch ~1660
C=O Carbonyl Stretch ~1595, 1445 Aromatic C=C Stretch ~1275 C-C(=O)-C Stretch
and Bend ~700-800 Aromatic C-H Bend (out-of-plane)

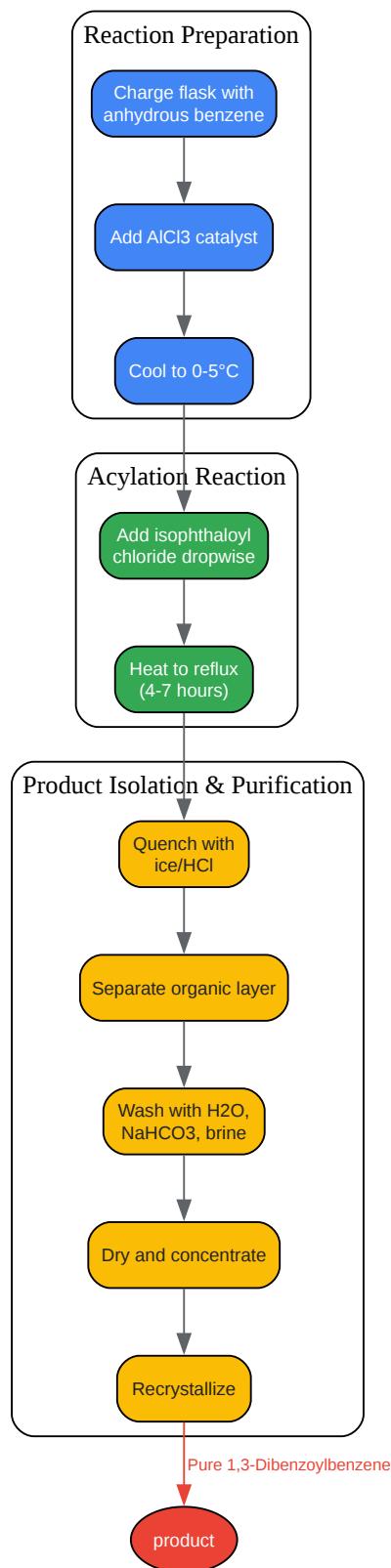
(Note: Data is interpreted from publicly available spectra.)[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
286	$[M]^+$, Molecular Ion
209	$[M - C_6H_5]^+$, Loss of a phenyl group
181	$[M - C_6H_5CO]^+$, Loss of a benzoyl group
105	$[C_6H_5CO]^+$, Benzoyl cation
77	$[C_6H_5]^+$, Phenyl cation

Experimental Protocols

Synthesis of 1,3-Dibenzoylbenzene via Friedel-Crafts Acylation


The most common method for synthesizing **1,3-dibenzoylbenzene** is the Friedel-Crafts acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride ($AlCl_3$).^[2]

Materials:

- Isophthaloyl chloride (1.0 eq)
- Benzene (Anhydrous, solvent and reactant)
- Aluminum chloride (Anhydrous, 2.2 eq)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (5%)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate
- Crushed ice
- Water

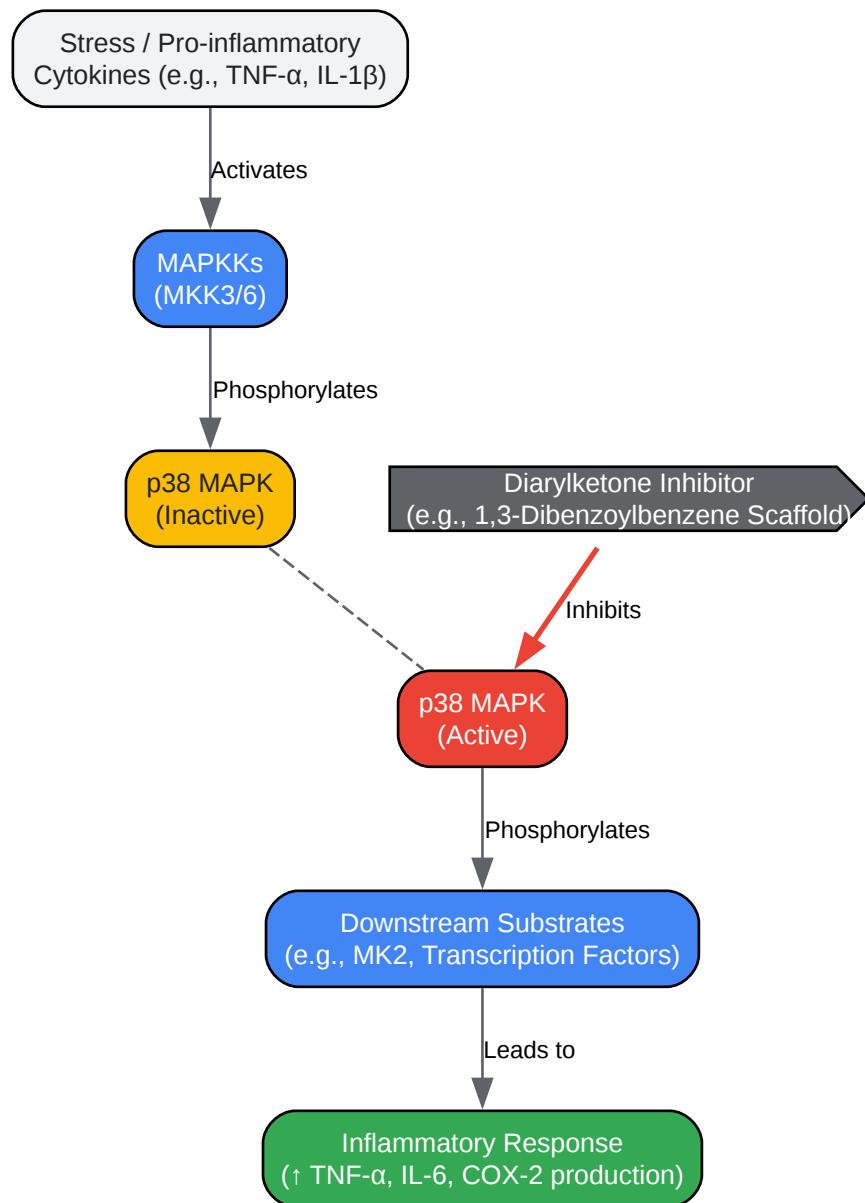
Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous benzene.
- **Catalyst Addition:** Anhydrous aluminum chloride (2.2 equivalents) is added to the benzene with stirring under a nitrogen atmosphere. The mixture is cooled in an ice bath.
- **Acyl Chloride Addition:** Isophthaloyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous benzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.
- **Reaction:** After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 70°C) for 4-7 hours, or until the evolution of HCl gas ceases.
- **Quenching:** The reaction mixture is cooled to room temperature and then slowly poured onto a large volume of crushed ice containing a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
- **Workup:** The mixture is transferred to a separatory funnel. The organic layer (benzene) is separated. The aqueous layer is extracted twice with dichloromethane.
- **Washing:** The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure **1,3-dibenzoylbenzene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1,3-dibenzoylbenzene**.

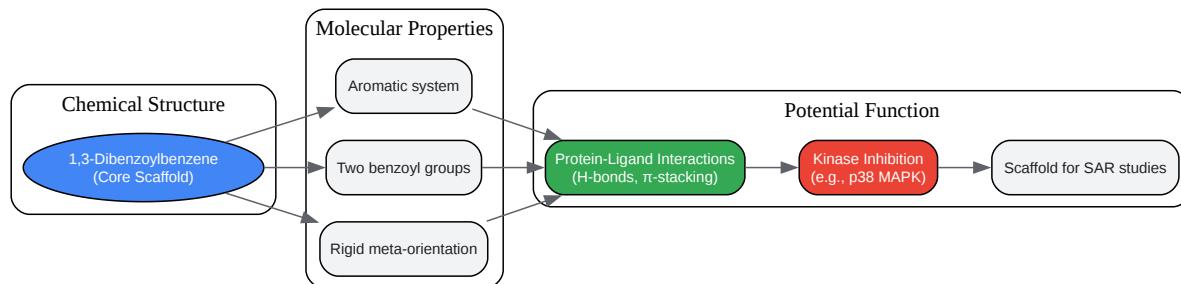
Potential Applications in Drug Development


Diarylketone scaffolds, such as that in **1,3-dibenzoylbenzene**, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Diarylketones as p38 MAPK Inhibitors

A significant area of interest for diarylketone derivatives is the inhibition of p38 mitogen-activated protein kinase (MAPK).^[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its over-activation is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.

Inhibitors of p38 MAPK often feature a diaryl scaffold that can occupy the ATP-binding pocket of the enzyme. Some inhibitors bind to an allosteric site, inducing a conformational change that prevents ATP binding and kinase activation.^[3] This allosteric inhibition can offer greater selectivity compared to competitive ATP inhibitors.


The diagram below illustrates the general mechanism of p38 MAPK activation and its role in producing inflammatory cytokines, representing a key pathway that diarylketone derivatives may target.

[Click to download full resolution via product page](#)

Caption: Simplified p38 MAPK signaling pathway targeted by diarylketone inhibitors.

While direct biological activity data for **1,3-dibenzoylbenzene** as a p38 MAPK inhibitor is not extensively published, its core structure represents a valuable starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies on similar diarylketones have shown that modifications to the peripheral phenyl rings can significantly impact potency and selectivity.^[4]

[Click to download full resolution via product page](#)

Caption: Relationship between the structure and potential function of the core scaffold.

Conclusion

1,3-Dibenzoylbenzene is a well-characterized diarylketone derivative with established synthetic routes and a solid foundation of physicochemical data. While its direct application in drug development is not yet fully explored, its structural motif is highly relevant to the design of kinase inhibitors, particularly for the p38 MAPK pathway. This technical guide provides the foundational data and experimental context necessary for researchers to utilize **1,3-dibenzoylbenzene** as a key building block or starting point for novel therapeutic discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibenzoylbenzene | C₂₀H₁₄O₂ | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Dibenzoylbenzene: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181577#1-3-dibenzoylbenzene-as-a-diarylketone-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com